molecular formula C₂₄H₂₆O₈S B1140562 Methyl 6'-Desmethyl-4'-tosylmycophenolate CAS No. 171808-04-1

Methyl 6'-Desmethyl-4'-tosylmycophenolate

Cat. No. B1140562
CAS RN: 171808-04-1
M. Wt: 474.52
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6’-Desmethyl-4’-tosylmycophenolate is a biochemical product used for proteomics research . It is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular formula of Methyl 6’-Desmethyl-4’-tosylmycophenolate is C₂₄H₂₆O₈S. The molecular weight is 474.52 .

Scientific Research Applications

Proteomics Research

Methyl 6’-Desmethyl-4’-tosylmycophenolate: is utilized in proteomics research, where it serves as a biochemical tool . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. This compound can be used to investigate protein expression, modifications, and interactions. Its role in proteomics is vital due to its specificity and ability to interact with various proteins, which can help in identifying new drug targets or understanding disease mechanisms.

Organic Synthesis

As a synthetic intermediate, FT-0671660 is involved in the synthesis of complex organic molecules . It can be used to construct molecular frameworks that are found in natural products or pharmaceuticals. The compound’s unique structural features make it a valuable building block in organic chemistry, enabling the synthesis of a wide range of chemical entities with potential therapeutic applications.

Biochemical Assays

In biochemical assays, Methyl 6’-Desmethyl-4’-tosylmycophenolate can be used as a reagent to measure enzyme activity, receptor binding, and other biochemical interactions . Its ability to participate in selective reactions makes it an important component for developing assays that can lead to the discovery of biologically active compounds.

Medicinal Chemistry

This compound finds applications in medicinal chemistry, where it is used to design and develop new drugs . Its molecular structure allows for modifications that can result in the creation of novel compounds with desired pharmacological properties. Researchers can use FT-0671660 to explore new treatments for various diseases by modifying its structure to improve efficacy, reduce toxicity, and enhance drug-like properties.

Environmental Science

In environmental science, Methyl 6’-Desmethyl-4’-tosylmycophenolate could be explored for its potential use in the removal of pollutants from water sources . Its chemical properties might allow it to bind to certain dyes or contaminants, aiding in their extraction from environmental samples. This application is speculative and would require further research to determine its feasibility and effectiveness.

Analytical Chemistry

FT-0671660: may be used as a standard or reference compound in analytical chemistry to calibrate instruments or validate methods . Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC), mass spectrometry, and other analytical techniques that require precise and accurate measurements.

Future Directions

The future directions for the use and study of Methyl 6’-Desmethyl-4’-tosylmycophenolate are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of various biological processes and diseases.

properties

IUPAC Name

methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O8S/c1-14-5-9-17(10-6-14)33(28,29)32-23-18(11-7-15(2)8-12-20(25)30-4)22(26)16(3)19-13-31-24(27)21(19)23/h5-7,9-10,26H,8,11-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUPZJOYMPITMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)O)C)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-[6-hydroxy-7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate

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